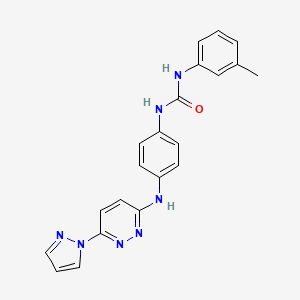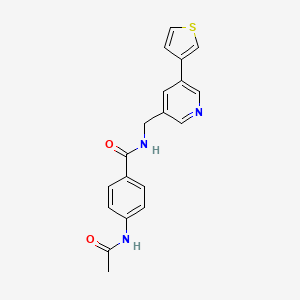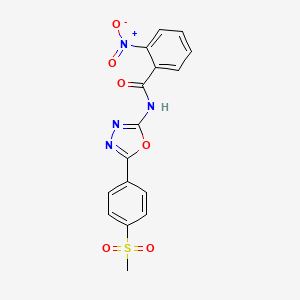
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide, commonly known as ACPA, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1998 by Pfizer, Inc. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been used to study the physiological and biochemical effects of CB1 activation.
作用機序
ACPA is a selective agonist of the (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide activation by ACPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
ACPA has been shown to have potent analgesic, anti-inflammatory, and antinociceptive effects in animal models. It has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. ACPA has been used to study the role of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in the regulation of appetite, energy metabolism, and addiction.
実験室実験の利点と制限
ACPA has several advantages as a research tool, including its potency, selectivity, and ability to cross the blood-brain barrier. However, it also has limitations, including its potential to cause (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide receptor desensitization and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on ACPA and (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide activation. One area of interest is the role of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in the regulation of stress and anxiety. Another area of interest is the development of novel (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide agonists with improved pharmacokinetic properties and reduced side effects. Additionally, the potential therapeutic applications of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide agonists in the treatment of pain, inflammation, and addiction are areas of ongoing research.
合成法
The synthesis of ACPA involves several steps, including the reaction of 4-acetamidobenzonitrile with 2,6-diethylbenzylamine, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then reacted with (Z)-3-bromoacrylonitrile to yield ACPA. The synthesis of ACPA is a complex process and requires expertise in organic chemistry.
科学的研究の応用
ACPA has been extensively used in scientific research to study the physiological and biochemical effects of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide activation. It has been shown to have potent analgesic, anti-inflammatory, and antinociceptive effects in animal models. ACPA has also been used to study the role of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in the regulation of appetite, energy metabolism, and addiction.
特性
IUPAC Name |
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-17-7-6-8-18(5-2)21(17)25-22(27)19(14-23)13-16-9-11-20(12-10-16)24-15(3)26/h6-13H,4-5H2,1-3H3,(H,24,26)(H,25,27)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPSHRBFJPJEY-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)

![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)

![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)

![5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B2659058.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2659061.png)